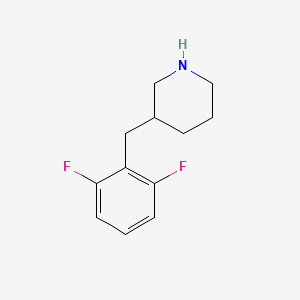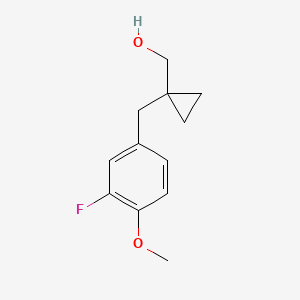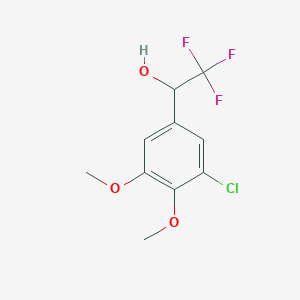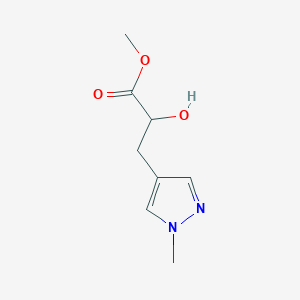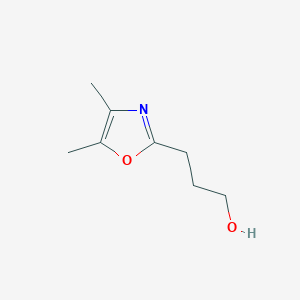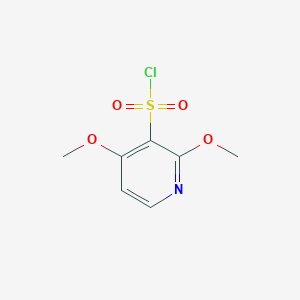
2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C8H4F4NO3 It is a derivative of acetophenone, where the phenyl ring is substituted with both nitro and fluoro groups, and the ethanone moiety is substituted with trifluoromethyl and fluoro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-one typically involves the nitration of 4-fluoroacetophenone followed by trifluoromethylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the meta position relative to the fluoro group. The trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The fluoro groups can be substituted with other nucleophiles under appropriate conditions. For example, the fluoro group on the phenyl ring can be replaced by a hydroxyl group using sodium hydroxide (NaOH) in a nucleophilic aromatic substitution reaction.
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: H2/Pd-C, ethanol, room temperature.
Substitution: NaOH, water, elevated temperature.
Oxidation: KMnO4, water, reflux.
Major Products Formed
Reduction: 2,2,2-Trifluoro-1-(4-fluoro-3-aminophenyl)ethan-1-one.
Substitution: 2,2,2-Trifluoro-1-(4-hydroxy-3-nitrophenyl)ethan-1-one.
Oxidation: 2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethanoic acid.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-one depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoromethyl and fluoro groups can enhance the compound’s binding affinity and specificity by increasing its lipophilicity and electronic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone: Similar structure but lacks the additional fluoro group on the phenyl ring.
2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone: Similar structure but the nitro group is positioned differently on the phenyl ring.
2,2,2-Trifluoro-1-(4-fluoro-3-aminophenyl)ethan-1-one: A reduction product of the original compound.
Uniqueness
2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-one is unique due to the presence of both trifluoromethyl and fluoro groups, which impart distinct electronic and steric properties. These features make it a valuable compound in the synthesis of fluorinated derivatives and in studies involving fluorine chemistry.
Propiedades
Fórmula molecular |
C8H3F4NO3 |
|---|---|
Peso molecular |
237.11 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(4-fluoro-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H3F4NO3/c9-5-2-1-4(3-6(5)13(15)16)7(14)8(10,11)12/h1-3H |
Clave InChI |
YZAQYIRUCACCNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)C(F)(F)F)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-oxo-2H,3H,4H-pyrido[4,3-b][1,4]oxazine-7-carboxylicacidhydrochloride](/img/structure/B13602816.png)
